molecular formula C14H9N3O2 B1597427 2-(3-Nitrophenyl)quinoxaline CAS No. 5021-44-3

2-(3-Nitrophenyl)quinoxaline

Cat. No. B1597427
M. Wt: 251.24 g/mol
InChI Key: XTBOWTFVCVWSTE-UHFFFAOYSA-N
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Patent
US08592415B2

Procedure details

A mixture of 2-bromo-1-(3-nitrophenyl)ethanone (20.5 g, 84 mmol), 1,2-phenylenediamine (8.6 g, 80 mmol) and sodium acetate (12.2 g, 90 mmol) in ethanol (EtOH) (250 mL) was heated at reflux for 5 hrs. The reaction mixture was cooled to room temperature, filtered, washed with EtOH and water, and dried to afford 2-(3-nitrophenyl)quinoxaline (11.9 g, 59% yield). LCMS calculated for C14H9N3O2 (M+H): 252.25. found 252; (M+H+MeCN): 293.10. found 293. 1H-NMR (400 MHz, DMSO-d6) δH: 9.62 (1H, s), 9.12 (1H, m), 8.81 (1H, m), 7.42 (1H, m), 8.30-8.10 (2H, m), 8.00-7.82 (3H, m).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-:13])=[O:12])[CH:6]=1)=O.[C:14]1([NH2:21])[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[NH2:20].C([O-])(=O)C.[Na+]>C(O)C>[N+:11]([C:7]1[CH:6]=[C:5]([C:3]2[CH:2]=[N:21][C:14]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:20]=2)[CH:10]=[CH:9][CH:8]=1)([O-:13])=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
12.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hrs
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with EtOH and water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=NC2=CC=CC=C2N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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